molecular formula C12H16Cl2N2S B1464047 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1354954-13-4

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1464047
CAS No.: 1354954-13-4
M. Wt: 291.2 g/mol
InChI Key: YGAJDBVTOJCTFQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride ( 1354954-13-4) is a high-purity chemical compound supplied as the dihydrochloride salt to enhance stability and solubility for research applications . This building block features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The molecule contains a primary amine functional group, making it a versatile intermediate for further chemical derivatization, such as the formation of amides, sulfonamides, or Schiff bases, which is valuable for constructing compound libraries in drug discovery programs . The compound is characterized by a molecular formula of C12H16Cl2N2S and a molecular weight of 291.24 g/mol (exact mass may vary slightly) . It is offered with a typical purity of 95% or higher, as confirmed by analytical techniques including NMR and HPLC . Researchers utilize this compound and its analogs as heterocyclic building blocks in the synthesis of molecules with potential pharmacological properties, exploring its role as a key synthetic intermediate . When handling, appropriate safety precautions should be observed. The compound carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precauationary measures include wearing protective gloves, eye and face protection, and using only in a well-ventilated area . This product is intended for research and development use only and is not classified as hazardous for transport . It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-9-12(10-5-3-2-4-6-10)14-11(15-9)7-8-13;;/h2-6H,7-8,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAJDBVTOJCTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354954-13-4
Record name 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Thiazole Ring Formation via α-Haloketones and Thiourea

One of the most established methods involves the bromination of α-active ketones followed by reaction with thiourea:

  • Step 1: Bromination of an α-active ketone (e.g., acetophenone derivatives) using N-bromosuccinimide or bromine in ether or ethanol at room temperature or under reflux conditions.
  • Step 2: The resulting α-bromo ketone is reacted with thiourea under reflux in ethanol or another suitable solvent to form the thiazole ring by nucleophilic attack of thiourea sulfur on the α-bromo ketone carbon, followed by cyclization.

This method yields 4-substituted-5-methylthiazol-2-amine derivatives efficiently, with yields ranging from 45% to 59% in reported cases.

One-Pot Synthesis via Bromination, Thiocyanate Treatment, and Amine Condensation

A facile one-pot method has been reported for thiazol-2-imine derivatives, which can be adapted for thiazol-2-amine synthesis:

  • Step 1: Bromination of α-active methylene ketones with N-bromosuccinimide and benzoyl peroxide initiator in ethanol.
  • Step 2: Treatment of the brominated intermediate with potassium thiocyanate to form thiocyanate intermediates.
  • Step 3: Condensation with primary amines (e.g., benzylamine or aniline derivatives) in ethanol, leading to the thiazole ring closure and formation of the imine or amine derivatives.
  • This method avoids the need for extraction and chromatography, simplifying purification.

Functionalization to Introduce the Ethan-1-amine Side Chain

The ethanamine side chain at the 2-position can be introduced by:

  • Reduction of ester or acetate precursors (e.g., thiazolethyl acetate) to alcohols, followed by conversion to azides and subsequent reduction to amines.
  • Direct nucleophilic substitution of halomethyl thiazole intermediates with amines or via reductive amination of aldehyde intermediates attached to the thiazole ring.

Salt Formation: Dihydrochloride Preparation

The free amine compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or another suitable solvent, typically under reflux or stirring conditions, to improve compound stability and solubility.

Representative Synthetic Route Example

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 α-methylacetophenone + NBS in ether, RT, 2 h α-bromoacetophenone - Bromination of α-active ketone
2 α-bromoacetophenone + thiourea, reflux in ethanol, 5 h 4-phenyl-5-methylthiazol-2-amine 45-59 Thiazole ring formation
3 Thiazole derivative + bromoethylamine, base, reflux 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine - Introduction of ethanamine side chain
4 Ethanamine derivative + HCl in ethanol, reflux 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride - Salt formation for stability

Analytical and Research Findings

  • Yields: The overall yields for multi-step syntheses of related thiazole amines typically range from moderate to good (45%-80%), depending on the purity of intermediates and reaction conditions.
  • Reaction Times: Bromination and ring closure steps usually require several hours under reflux or room temperature stirring, while salt formation is rapid (1-2 hours).
  • Purification: Silica gel column chromatography is commonly employed after intermediate steps, although one-pot methods can reduce purification needs.
  • Characterization: Products are characterized by ^1H-NMR, ESI-MS, melting point analysis, and sometimes X-ray crystallography to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Bromination + Thiourea Cyclization α-active ketone bromination, thiourea reaction Well-established, good yields Requires multiple steps, chromatography
One-Pot Bromination-Thiocyanate-Amine Sequential addition in one pot Simplifies purification May have limited substrate scope
Reduction of Thiazole Esters to Amines Reduction of acetate to alcohol, azide formation, reduction Allows selective side chain introduction More steps, requires careful control
Salt Formation with HCl Treatment with HCl in ethanol or similar Improves stability and solubility Requires acid handling

Biological Activity

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (CAS No. 1354954-13-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the available literature on its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄N₂S
  • Molecular Weight : 291.24 g/mol
  • Structure : The compound features a thiazole ring substituted with a phenyl group and an amine functional group.

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

Bacterial StrainMIC (mg/mL)Reference
Bacillus cereus0.23 - 0.70
Escherichia coli0.47 - 0.94
Staphylococcus aureusModerate
Salmonella TyphimuriumModerate

In these studies, the compound showed varying degrees of effectiveness, with Bacillus cereus being particularly susceptible.

Antifungal Activity

The antifungal activity of the compound has also been evaluated against several fungal strains. The results are summarized in the following table:

Fungal StrainMIC (mg/mL)Reference
Candida albicans0.11 - 0.23
Aspergillus niger0.11 - 0.23
Trichophyton viride0.08 - 0.11

The compound exhibited strong antifungal activity, outperforming traditional antifungal agents such as ketoconazole in some cases.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. For instance, docking studies have suggested that these compounds can bind effectively to key enzymes involved in cell wall synthesis and metabolic pathways in bacteria and fungi .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, involved testing against clinical isolates of Staphylococcus aureus. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Antifungal Performance

Another investigation focused on the antifungal properties against Candida albicans. The study highlighted that modifications in the phenyl substituent significantly influenced the antifungal efficacy, with certain configurations yielding MIC values significantly lower than those of established antifungals .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride exhibit significant anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study: Thiazole Derivatives in Cancer Treatment

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific compound's structure was linked to enhanced interaction with target proteins, resulting in improved therapeutic outcomes.

Neuropharmacology

The compound has also been investigated for its potential neuroprotective effects. Thiazole derivatives are known to exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotective Effects

In a study conducted on neuroblastoma cells, treatment with thiazole derivatives resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a potential role for these compounds in treating neurodegenerative disorders such as Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have been well-documented. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them valuable candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents on Thiazole Key Features
Target Compound (CID 3993936) C₁₂H₁₄N₂S·2HCl 291.24 5-Methyl, 4-Phenyl Dihydrochloride salt; ethylamine side chain; high aromaticity .
4-Amino-2-methyl-5-phenylthiazole HCl (1461714-51-1) C₁₀H₁₁ClN₂S 226.72 2-Methyl, 5-Phenyl Amino group directly on thiazole; hydrochloride salt; smaller molecular weight .
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine diHCl (136604-60-9) C₆H₁₂Cl₂N₂S 215.14 4-Methyl Lacks phenyl group; simpler structure; lower lipophilicity .
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine diHCl C₁₁H₂₀Cl₂N₂S 295.26 4-Cyclohexyl Bulky aliphatic substituent; increased lipophilicity .
2-(5-Chloro-1H-benzodiazol-1-yl)ethan-1-amine diHCl C₉H₁₀Cl₃N₃ 274.56 Benzodiazole core Chlorinated benzodiazole; distinct heterocycle; altered electronic profile .

Structural Differences and Implications

Substituent Effects :

  • Aromatic vs. Aliphatic : The phenyl group in the target compound enhances π-π interactions in drug-receptor binding, whereas the cyclohexyl group in increases lipophilicity but reduces aromatic interactions.
  • Positional Isomerism : The 5-methyl-4-phenyl substitution in the target vs. 2-methyl-5-phenyl in alters steric and electronic effects, impacting molecular conformation and binding affinity.

Side Chain Variations: The ethylamine side chain in the target and allows for hydrogen bonding or salt bridge formation when protonated, unlike the direct amino substitution in .

Core Heterocycle :

  • Thiazole (target, ) vs. benzodiazole (): Benzodiazoles have two nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability but altering solubility and reactivity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Dihydrochloride salts (target, ) exhibit higher aqueous solubility than hydrochloride () or non-salt forms.
  • Lipophilicity (logP) :
    • Target: Higher logP due to phenyl group vs. (methyl only) or (chlorinated benzodiazole).
    • Cyclohexyl substituent () increases logP but may hinder membrane permeability due to bulkiness.
  • Molecular Weight :
    • Lower molecular weight compounds (e.g., , 215.14 g/mol) may have better bioavailability, while the target (~291 g/mol) balances size and functionality for drug-likeness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by amine functionalization. For example, thiazole ring formation is achieved using Hantzsch thiazole synthesis, where 5-methyl-4-phenylthiazole intermediates are alkylated with bromoethylamine, followed by dihydrochloride salt formation under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to confirm ≥95% purity.
  • Structural Confirmation :
  • NMR : 1H^1H-NMR (D2 _2O) should show signals for the thiazole proton (δ 7.2–7.4 ppm), aromatic protons (δ 7.5–7.8 ppm), and methyl groups (δ 2.4–2.6 ppm).
  • Mass Spectrometry : ESI-MS in positive mode should exhibit [M+H]+^+ at m/z 259.1 (free base) and [M+2H]2+^{2+} for the dihydrochloride salt.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in water (>50 mg/mL) and DMSO, sparingly soluble in ethanol. Avoid non-polar solvents like hexane.
  • Stability : Stable at −20°C for >1 year in lyophilized form. In aqueous solution (pH 4–6), degradation occurs after 48 hours at 25°C; use fresh solutions for bioassays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state of the dihydrochloride salt?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or SIR97 is critical. Refinement should focus on Cl^- occupancy and hydrogen-bonding networks. For example, SHELXL’s restraints can model disorder in the ethylamine chain, while SIR97’s direct methods improve phase determination for small-molecule crystals .

Q. What strategies mitigate contradictions in biological activity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Calibration : Ensure consistent molarity calculations (accounting for dihydrochloride salt vs. free base).
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways.
  • Species-Specific Effects : Compare receptor binding affinity (e.g., Kd_d) across human, murine, and zebrafish models using SPR or ITC .

Q. How can this compound be repurposed for targeting GPCRs or kinase pathways?

  • Methodological Answer :

  • GPCR Screening : Use β-arrestin recruitment assays (e.g., TangoTM) for orphan GPCRs like TAAR1 or histamine receptors.
  • Kinase Profiling : Employ broad-panel kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structural Analogs : Modify the phenyl or methyl groups to enhance selectivity (e.g., fluorophenyl derivatives in ) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

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